![molecular formula C10H14N2O2 B1278086 (2R)-2-amino-3-[2-(aminomethyl)phenyl]propanoic Acid CAS No. 1217601-79-0](/img/structure/B1278086.png)

(2R)-2-amino-3-[2-(aminomethyl)phenyl]propanoic Acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

(2R)-2-amino-3-[2-(aminomethyl)phenyl]propanoic acid is a chiral compound that can be associated with various pharmacological activities. It is structurally related to amino acid derivatives and is of interest in the synthesis of pharmaceutical compounds. The compound's chirality is significant as it can influence the biological activity and metabolic pathways of the drug it is part of.

Synthesis Analysis

The synthesis of related chiral compounds often involves the use of chemo-enzymatic methods or optical resolutions. For instance, the chemo-enzymatic synthesis of diastereomers of 1-β-O-acyl glucuronides derived from racemic 2-arylpropanoic acid-class drugs involves specific steps to ensure the correct stereochemistry . Similarly, optically active derivatives of amino acids can be obtained through methods like preferential crystallization, which is used to achieve high optical purities of the desired enantiomers . These methods are crucial for obtaining the active isomer of a compound, which is necessary for the desired pharmacological effect .

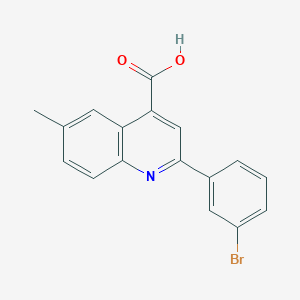

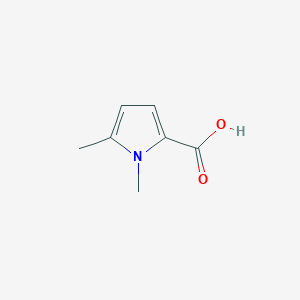

Molecular Structure Analysis

The molecular structure of this compound and its analogs is characterized by the presence of an amino group and a carboxylic acid function, which are typical features of amino acids. The stereochemistry of such compounds is determined using techniques like NMR spectroscopy, high-resolution mass spectrometry, and comparison with known standards . The absolute configuration of the chiral centers is essential for the biological activity of the compound.

Chemical Reactions Analysis

Compounds similar to this compound can undergo various chemical reactions, including ring closure reactions to form cyclic structures like indanones . The reactivity of such compounds can be influenced by the presence of substituents on the aromatic ring and the stereochemistry of the chiral centers. The chemical reactions are often optimized to improve the yield and selectivity of the desired product.

Physical and Chemical Properties Analysis

The physical and chemical properties of this compound derivatives, such as solubility, melting point, and stability, are influenced by their molecular structure and stereochemistry. For example, the intrinsic degradation rate constants of diastereomers can differ significantly, which is important for their pharmacokinetic profiles . The metabolic stability of such compounds is also a key factor in their development as pharmaceutical agents, as it affects their in vivo efficacy and pharmacokinetics .

Scientific Research Applications

Chemo-Enzymatic Synthesis and Structural Characterization

A study on alminoprofen, which shares structural similarity with (2R)-2-amino-3-[2-(aminomethyl)phenyl]propanoic acid, explored the chemo-enzymatic synthesis and structural characterization of its diastereomers. This research contributes to understanding the stereochemistry and degradation kinetics of such compounds under physiological conditions (Baba et al., 2018).

Computational Peptidology in Antifungal Tripeptides

Computational peptidology methods were applied to study a group of antifungal tripeptides, including this compound. This approach helped in predicting the bioactivity scores of these peptides, demonstrating the compound's potential in antifungal drug design (Flores-Holguín et al., 2019).

Exploration of Ibuprofenates of Isopropyl Amino Acid Esters

A study explored modifications of a similar compound, focusing on the permeability and properties of ibuprofenates of isopropyl amino acid esters. This research sheds light on how structural modifications affect the efficacy and properties of related compounds (Ossowicz-Rupniewska et al., 2022).

Optical Resolution and Synthesis of Stereoisomers

The optical resolution of (RS)-mercaptosuccinic acid was carried out to synthesize stereoisomers of a similar compound, 2-amino-3-[(1,2-dicarboxyethyl)sulfanyl]propanoic acid. This study contributes to the understanding of the synthesis process and stereochemistry of such amino acids (Shiraiwa et al., 1998).

Asymmetric Biocatalysis in Pharmaceutical Intermediate Synthesis

In a study, asymmetric biocatalysis was used for the synthesis of S-3-amino-3-phenylpropionic acid, a pharmaceutical intermediate. The study demonstrates the potential of biocatalysis in producing enantiopure compounds, which is crucial in drug research and development (Li et al., 2013).

Mechanism of Action

Target of Action

The primary target of ®-2-Amino-3-(2-(aminomethyl)phenyl)propanoic acid, also known as D-2-AMINOMETHYLPHENYLALANINE, is Carboxypeptidase B . Carboxypeptidase B is an enzyme that is involved in the hydrolysis of the C-terminal amino acid residues in peptides and proteins .

Mode of Action

It is known to interact with its target, carboxypeptidase b . The interaction between the compound and its target could lead to changes in the function of the enzyme, potentially affecting the hydrolysis of peptides and proteins .

Result of Action

Given its target, it is likely to affect the function of Carboxypeptidase B, which could potentially lead to changes in the digestion and absorption of proteins .

Action Environment

The action, efficacy, and stability of this compound could be influenced by various environmental factors. For example, the pH of the environment could potentially affect the stability of the compound . .

properties

IUPAC Name |

(2R)-2-amino-3-[2-(aminomethyl)phenyl]propanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2O2/c11-6-8-4-2-1-3-7(8)5-9(12)10(13)14/h1-4,9H,5-6,11-12H2,(H,13,14)/t9-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RDAKEAJYLGZEEA-SECBINFHSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CC(C(=O)O)N)CN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C(=C1)C[C@H](C(=O)O)N)CN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60428044 |

Source

|

| Record name | (2R)-2-amino-3-[2-(aminomethyl)phenyl]propanoic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60428044 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.23 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1217601-79-0 |

Source

|

| Record name | (2R)-2-amino-3-[2-(aminomethyl)phenyl]propanoic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60428044 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[Oxo(piperazin-1-yl)acetyl]morpholine](/img/structure/B1278052.png)

![5-[(2-Isopropylphenoxy)methyl]-1,3,4-thiadiazol-2-amine](/img/structure/B1278061.png)